molecular formula C21H20N2O3S B2366508 N,4,5-trimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxamide CAS No. 896298-56-9

N,4,5-trimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxamide

Cat. No.: B2366508
CAS No.: 896298-56-9
M. Wt: 380.46
InChI Key: HEPGGKKXTXFCAO-UHFFFAOYSA-N
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Description

“N,4,5-trimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxamide” is a thiophene carboxamide analog . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

In a study, analogs of thiophene carboxamide were synthesized with short alkyl chains instead of the n-dodecyl group in the tail part . The growth inhibitory activities of these analogs against human cancer cell lines were evaluated, and it was found that the alkyl chain in the tail part plays an essential role in their activity .


Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as a heteroatom . The structure of acetogenins, which are polyketides isolated from plants of the Annonaceae family, is characterized by a long hydrocarbon chain, one to three adjacent or non-adjacent 2,5-tetrahydrofuran (THF) moieties at the center of the molecule, and an unsaturated lactone ring moiety at the end of the molecule .


Chemical Reactions Analysis

Thiophene derivatives are traditionally synthesized by aromatic electrophilic substitution, heterocyclization methods, metal halogen exchange, or palladium chemistry . These approaches require additional transformations, which results in an increased number of steps and overall lower yield in total synthesis .

Mechanism of Action

Thiophene carboxamide analogs exhibit potent antitumor activity through the inhibition of mitochondrial complex I . This mechanism of action contributes to their growth inhibitory effects against human cancer cell lines .

Future Directions

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The development of novel antitumor agents with unique modes of action is one of the most urgent and vital research challenges . Therefore, the future directions in this field may involve further exploration of the structure-activity relationships of thiophene carboxamide analogs and their potential applications in cancer treatment .

Properties

IUPAC Name

N,4,5-trimethyl-2-[(4-phenoxybenzoyl)amino]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-13-14(2)27-21(18(13)20(25)22-3)23-19(24)15-9-11-17(12-10-15)26-16-7-5-4-6-8-16/h4-12H,1-3H3,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPGGKKXTXFCAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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